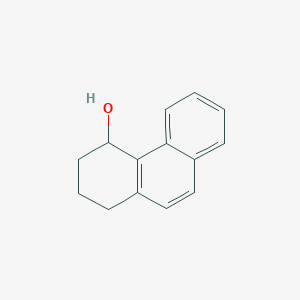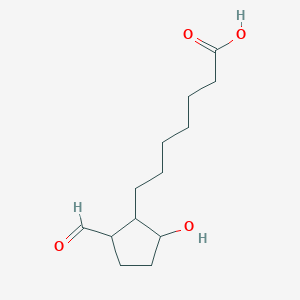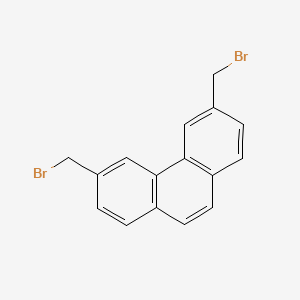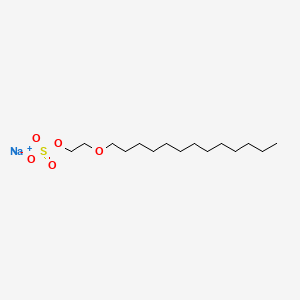![molecular formula C8H8ClNO2 B14642241 3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine CAS No. 54126-64-6](/img/structure/B14642241.png)
3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a chlorine atom, an epoxide group, and a methoxy group attached to the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine typically involves the reaction of 3-chloro-2-hydroxypyridine with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Epoxide ring-opening: The epoxide group is reactive and can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide ring-opening: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to open the epoxide ring.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Epoxide ring-opening: Products include diols, amino alcohols, and other derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxypyridine: Similar structure but lacks the epoxide group.
3-(oxiran-2-ylmethyl)pyridine: Similar structure but lacks the chlorine atom.
2-Methoxypyridine: Similar structure but lacks both the chlorine atom and the epoxide group.
Uniqueness
3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine is unique due to the presence of both the chlorine atom and the epoxide group. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. The epoxide group, in particular, provides a site for nucleophilic attack, making the compound versatile in various chemical reactions .
Properties
CAS No. |
54126-64-6 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-chloro-2-(oxiran-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-3-10-8(7)12-5-6-4-11-6/h1-3,6H,4-5H2 |
InChI Key |
VMYNQKIZQJZLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
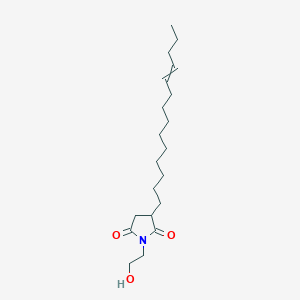



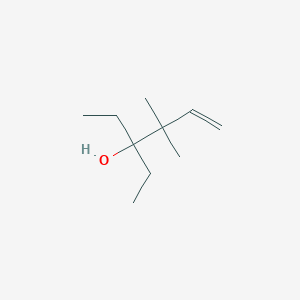
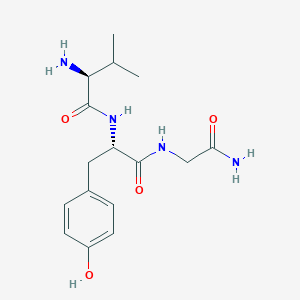
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
